3-Cyclobutoxy-azetidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyclobutyloxyazetidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6(3-1)9-7-4-8-5-7/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXQPNQZZMGUQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for Azetidine Ring Construction
Innovations in Azetidine (B1206935) Ring Formation Methodologies
Recent years have witnessed a surge in the development of novel and efficient methods for the synthesis of the strained azetidine ring. These innovative strategies offer advantages in terms of yield, stereoselectivity, and functional group tolerance.
Photo-Induced Catalytic Cyclizations in Azetidine Synthesis
Photochemical methods provide a powerful tool for the construction of strained ring systems. In the context of azetidine synthesis, several photo-induced catalytic cyclizations have emerged as prominent strategies.
The Aza Paternò-Büchi reaction , a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to the azetidine core. magtech.com.cn This reaction has traditionally been challenging due to competing side reactions. However, recent advancements using visible-light photocatalysis have expanded its utility. nsf.govnih.govchemicalbook.comgoogle.comnih.govnih.govwipo.int For instance, the use of triplet sensitizers can facilitate the reaction between acyclic oximes and alkenes to produce functionalized azetidines. nsf.gov
Radical annulation represents another photochemically-driven approach. A notable example is the photo-induced copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines with alkynes. rsc.orgwikipedia.orggoogle.comnih.gov This method allows for the formation of highly substituted azetidine scaffolds, including those with vicinal tertiary-quaternary centers. wikipedia.orgnih.gov
Strain-Release Reactions of Highly Strained Precursors
The high ring strain of precursors like azabicyclo[1.1.0]butanes (ABBs) can be harnessed as a thermodynamic driving force for the synthesis of functionalized azetidines. researchgate.netgoogle.comchemicalbook.comnih.govorganic-chemistry.org The reaction of ABBs with electrophiles or nucleophiles leads to the cleavage of the central C-N bond, providing access to a variety of 1,3-disubstituted azetidines. researchgate.netorganic-chemistry.org For example, N-activation of azabicyclo[1.1.0]butyl carbinols can trigger a semipinacol rearrangement to yield 1,3,3-substituted azetidines. researchgate.netchemicalbook.com This strain-release strategy has also been applied to Friedel–Crafts spirocyclization reactions to generate complex azetidine-containing spirocycles. google.comnih.gov
Metal-Catalyzed Approaches to Azetidine Ring Closure and Functionalization
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and azetidines are no exception. Copper and palladium are among the most utilized metals for this purpose.
Copper catalysis has been employed in various azetidine-forming reactions. This includes the photo-induced radical annulation mentioned previously, as well as multicomponent reactions and cross-coupling processes. rsc.orgwikipedia.orggoogle.comnih.gov For instance, copper-catalyzed enantioselective boryl allylation of azetines has been developed for the synthesis of chiral 2,3-disubstituted azetidines.
Palladium catalysis offers powerful methods for intramolecular C-H amination to form the azetidine ring. These reactions often utilize a directing group, such as picolinamide, to achieve high selectivity for the γ-C(sp³)–H bond. This strategy has been successfully applied to the synthesis of complex polycyclic azetidine-containing scaffolds.
| Catalyst | Reactants | Product | Yield (%) | Reference |
| Copper | Aliphatic amines, Alkynes | Substituted Azetidines | Varies | rsc.orgwikipedia.org |
| Palladium | Picolinamide-protected amines | Azetidines | Varies | |
| Copper | Azetines, Bis(pinacolato)diboron, Allyl carbonates | Chiral 2,3-disubstituted azetidines | High |
Intramolecular Regioselective Aminolysis of Epoxides
The ring-opening of epoxides by amines is a classic method for C-N bond formation. The intramolecular version of this reaction provides a direct route to hydroxyl-functionalized azetidines. A significant challenge in this approach is controlling the regioselectivity of the epoxide opening. The use of Lanthanoid(III) trifluoromethanesulfonates , such as La(OTf)₃ , has been shown to be an effective catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. This method tolerates a wide range of functional groups.
| Catalyst | Substrate | Product | Yield (%) | Reference |
| La(OTf)₃ | cis-3,4-epoxy amine | 3-hydroxyazetidine derivative | High |
Electrochemical Methods for Azetidine Formation
Electrosynthesis is emerging as a sustainable and powerful tool in organic chemistry. Electrochemical methods for azetidine formation are being developed, offering an alternative to traditional reagent-based approaches. For example, an electrocatalytic intramolecular hydroamination of allylic sulfonamides has been reported to produce azetidines. This method merges cobalt catalysis with electricity to generate a key carbocationic intermediate that undergoes intramolecular C-N bond formation.
Stereoselective Synthesis of Azetidine Derivatives
The development of stereoselective methods for the synthesis of azetidine derivatives is of paramount importance, particularly for applications in medicinal chemistry. Many of the aforementioned methods can be adapted for stereocontrol. For instance, metal-catalyzed asymmetric reduction of unsaturated azetine precursors can provide access to a library of enantioenriched 2-azetidinylcarboxylic acids. Chiral auxiliaries and catalysts are also widely employed to induce stereoselectivity in azetidine-forming reactions. A flexible synthesis of chiral azetidin-3-ones has been achieved through gold-catalyzed intermolecular oxidation of alkynes using chiral N-propargylsulfonamides.
The synthesis of the specific, yet undocumented, 3-Cyclobutoxy-azetidine would likely proceed through the etherification of a suitable 3-hydroxyazetidine precursor. The advanced methodologies detailed above provide robust and varied routes to construct this key intermediate, setting the stage for the final installation of the cyclobutoxy group.
Diastereoselective Control in Azetidine Synthesis
Diastereoselective synthesis of the azetidine ring is crucial when multiple stereocenters are present. Various strategies have been developed to control the relative stereochemistry of substituents on the azetidine core.
One effective method for achieving diastereocontrol is through the [2+2] cycloaddition of imines and alkenes. While not directly producing a 3-alkoxy substituent, these methods establish the core ring structure with predictable stereochemistry, which can then be further functionalized. For instance, the synthesis of diversely substituted N-aryl-2-cyanoazetidines from β-amino alcohols proceeds with predictable diastereoselectivity. organic-chemistry.org
Another powerful approach involves the stereocontrolled synthesis of precursors that are then cyclized to form the azetidine ring. The synthesis of the four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) showcases two distinct strategies to achieve stereocontrol. One pathway provides the two cis-ADC enantiomers, while the other gives access to the two trans-ADC enantiomers, demonstrating a high level of diastereoselective control. nih.gov
The iodocyclization of homoallyl amines also provides a route to functionalized azetidines with good stereoselectivity. Room temperature iodocyclization of homoallylamines can deliver functionalized 2-(iodomethyl)azetidine derivatives in high yield. rsc.org
A notable example of achieving high diastereoselectivity is in the synthesis of 2-alkyl substituted azetidines from aldehydes. An optimized three-step procedure involving enantioselective α-chlorination of an aldehyde, followed by reductive amination and cyclization, can yield azetidines with high diastereomeric ratios. nih.gov
The following table summarizes selected diastereoselective methods for the synthesis of substituted azetidines:
| Starting Material | Reagents and Conditions | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| β-Amino alcohols | 1. Copper-catalyzed N-arylation 2. N-cyanomethylation 3. Mesylation and base-induced ring closure | N-aryl-2-cyanoazetidines | Predictable | High |
| Homoallylamines | Iodine, Room Temperature | 2-(Iodomethyl)azetidines | Stereoselective | High |
| Aldehydes | 1. Enantioselective α-chlorination 2. Reductive amination 3. Cyclization | 2-Alkyl azetidines | >95% | 22-32 |
Enantioselective Methodologies for Chiral Azetidine Scaffolds
The development of enantioselective methods for the synthesis of chiral azetidine scaffolds is of paramount importance for the preparation of enantiomerically pure pharmaceutical compounds.
A highly effective strategy for synthesizing chiral 3-substituted azetidines involves the use of chiral azetidin-3-ones as versatile intermediates. These can be prepared from chiral N-propargylsulfonamides, which are accessible with excellent enantiomeric excess (e.e.) through chiral sulfinamide chemistry. A gold-catalyzed oxidative cyclization of these chiral precursors furnishes the corresponding chiral azetidin-3-ones with typically >98% e.e. nih.gov The subsequent stereoselective reduction of the ketone and etherification would provide a route to enantiomerically enriched this compound.
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of azetidines. A notable example is the enantioselective α-chlorination of aldehydes, which serves as the initial step in a sequence to produce C2-functionalized azetidines. This methodology can lead to the final azetidine products with enantiomeric excesses ranging from 84% to 92%. nih.gov
Furthermore, the copper-catalyzed boryl allylation of azetines offers a novel and highly enantioselective route to chiral 2,3-disubstituted azetidines. This method allows for the installation of two versatile functional groups with the concomitant construction of two new stereogenic centers. The reaction proceeds with excellent enantioselectivity, often as a single enantiomer and diastereomer. acs.org
Below is a data table highlighting key enantioselective methodologies for the synthesis of chiral azetidine scaffolds:
| Precursor | Catalyst/Reagent | Product | Enantiomeric Excess (e.e.) | Yield (%) |
| Chiral N-propargylsulfonamides | Gold(I) catalyst | Chiral azetidin-3-ones | >98% | Not specified |
| Aldehydes | Chiral organocatalyst | C2-functionalized azetidines | 84-92% | 22-32 |
| Azetines | Cu/bisphosphine catalyst | Chiral 2,3-disubstituted azetidines | >99% | Up to 98% |
Synthetic Pathways to the 3 Cyclobutoxy Azetidine Moiety
Strategic Introduction of the Cyclobutoxy Functionality onto Azetidine (B1206935) Cores
The most direct and widely employed strategy for synthesizing 3-cyclobutoxy-azetidine involves the etherification of a pre-existing azetidin-3-ol (B1332694) core. This approach is advantageous as it allows for the late-stage introduction of the cyclobutoxy group, a desirable feature in the synthesis of compound libraries for drug screening. The key transformation is the formation of a C-O bond at the C3 position of the azetidine ring.
Two principal reactions are utilized for this purpose: the Williamson ether synthesis and the Mitsunobu reaction. wikipedia.orgwikipedia.org Both methods effectively couple an azetidin-3-ol precursor with a suitable cyclobutyl-containing reagent. The choice between these methods often depends on the specific substrate, desired stereochemistry, and reaction conditions. The azetidine nitrogen is typically protected with a suitable group, such as a benzyl (B1604629) (Bn) or tert-butoxycarbonyl (Boc) group, to prevent side reactions and enhance solubility in organic solvents.
Specific Routes for the Construction of this compound Frameworks
Alkylation of the hydroxyl group at the C3 position of an N-protected azetidin-3-ol is the most common method for creating the this compound structure. This is typically achieved via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org
The Williamson ether synthesis provides a classic and robust route. masterorganicchemistry.com In this procedure, the hydroxyl group of N-protected azetidin-3-ol is first deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. youtube.comlibretexts.org This alkoxide then attacks a cyclobutyl electrophile, typically cyclobutyl bromide or cyclobutyl tosylate, displacing the leaving group (bromide or tosylate) to form the desired ether. wikipedia.org The reaction is generally performed in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The efficiency of this SN2 reaction is highest with primary alkyl halides, making cyclobutyl bromide an effective substrate. masterorganicchemistry.com
An alternative method is the Mitsunobu reaction , which allows for the conversion of a primary or secondary alcohol into an ether under milder, essentially neutral conditions. orgsyn.orgnih.gov This reaction couples the N-protected azetidin-3-ol with cyclobutanol (B46151) in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is a key advantage when working with chiral substrates. organic-chemistry.org The phosphine and azodicarboxylate activate the hydroxyl group, making it a good leaving group for subsequent nucleophilic attack by cyclobutanol. organic-chemistry.org
While less common for the specific synthesis of this compound, a theoretical alternative strategy involves building the azetidine ring from precursors that already contain the cyclobutoxy moiety. This approach would require a multi-step synthesis beginning with a cyclobutanol-derived starting material.
Development of Precursors and Chemical Intermediates for this compound Synthesis
The successful synthesis of this compound relies on the availability of key precursors and intermediates. The most critical starting materials are N-protected azetidin-3-ols and cyclobutyl electrophiles or cyclobutanol itself.
Azetidine Precursors:
N-Boc-azetidin-3-ol and N-Bn-azetidin-3-ol: These are the most common azetidine cores used in the synthesis. The tert-butoxycarbonyl (Boc) and benzyl (Bn) protecting groups are crucial. They render the nitrogen atom non-nucleophilic, preventing it from competing with the hydroxyl group in alkylation reactions. The Boc group is easily removed under acidic conditions, while the benzyl group is typically removed by hydrogenolysis. The synthesis of these azetidin-3-ol precursors itself can be achieved through various established methods, often involving the cyclization of 1,3-aminoalcohols or related compounds. organic-chemistry.org
Cyclobutyl Precursors:
Cyclobutyl Bromide and Cyclobutyl Tosylate: These are the primary electrophilic reagents used in the Williamson ether synthesis. wikipedia.org They provide the cyclobutyl moiety and a good leaving group (Br⁻ or TsO⁻) for the SN2 reaction.
Cyclobutanol: This alcohol serves as the source of the cyclobutoxy group in the Mitsunobu reaction. It acts as the nucleophile that couples with the activated azetidin-3-ol. nih.gov
Reactivity and Transformations of Azetidine Systems
Influence of Ring Strain on Azetidine (B1206935) Reactivity and Chemical Stability
The reactivity of the azetidine ring is fundamentally driven by its considerable ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridine (B145994) (27.7 kcal/mol) and the relatively strain-free pyrrolidine (B122466) (5.4 kcal/mol). rsc.org This inherent strain makes the azetidine ring susceptible to cleavage, providing a thermodynamic driving force for ring-opening reactions. rsc.orgrsc.org
However, despite the strain, the azetidine ring is significantly more stable than aziridines, which allows for its isolation, handling, and the application of a wider range of synthetic operations without spontaneous decomposition. rsc.orgresearchwithrutgers.com This unique characteristic enables its use as a stable scaffold in complex molecules, including pharmaceuticals, where its rigid structure can be advantageous for binding to biological targets. nih.govenamine.net
The presence of ring strain can, however, lead to chemical instability under certain conditions, particularly acidic environments. nih.gov For instance, certain N-substituted aryl-azetidines have been shown to undergo an acid-mediated intramolecular ring-opening decomposition. nih.gov This process is initiated by the protonation of the azetidine nitrogen, which activates the ring for nucleophilic attack by a pendant functional group, leading to cleavage of the C-N bond. nih.gov The stability of these systems is highly dependent on the basicity (pKa) of the azetidine nitrogen; electron-withdrawing groups on the N-substituent can lower the pKa, thereby increasing stability by disfavoring the initial protonation step. nih.gov
| Ring System | Ring Strain (kcal/mol) | Relative Stability |
| Aziridine | 27.7 | Low |
| Azetidine | 25.4 | Intermediate |
| Pyrrolidine | 5.4 | High |
Studies on Nucleophilic Ring-Opening Reactions of Azetidines
The strain energy of the azetidine ring is the primary driving force for nucleophilic ring-opening reactions. rsc.org These reactions typically require activation of the azetidine, either by protonation or N-alkylation to form a more reactive azetidinium ion, or by catalysis with a Lewis acid. acs.orgmagtech.com.cn A wide variety of nucleophiles, including halides, amines, and oxygen-based nucleophiles, can participate in these transformations, leading to the formation of functionalized γ-aminopropyl derivatives. nih.govresearchgate.net
The regioselectivity of nucleophilic attack on unsymmetrically substituted azetidines is a critical aspect of their chemistry and is governed by a combination of electronic and steric factors. magtech.com.cnnih.gov
Electronic Effects : When the azetidine ring bears an unsaturated substituent (e.g., aryl, vinyl, cyano) at the C2 position, nucleophilic attack predominantly occurs at that carbon. magtech.com.cn This preference is attributed to the ability of the unsaturated group to stabilize the developing negative charge in the transition state of the SN2 reaction. The cleavage of the C2-N bond is favored due to this electronic stabilization. magtech.com.cn
Steric Effects : In the absence of strong electronic influences, such as with 2-alkyl-substituted azetidines, the regioselectivity is often controlled by steric hindrance. Sterically bulky or strong nucleophiles tend to attack the less substituted carbon atom of the ring (C4), as it is more accessible. magtech.com.cn
Studies on the ring-opening of enantiopure azetidinium salts have provided significant insights into these controlling factors. researchgate.net For instance, azetidinium ions lacking a substituent at C4 are regioselectively opened at this position. Conversely, trisubstituted azetidiniums with a methyl group at C4 undergo highly regioselective opening at C2. researchgate.net These reactions generally proceed with inversion of configuration at the carbon center being attacked, consistent with an SN2 mechanism, allowing for a high degree of stereocontrol. nih.gov
To achieve controlled and selective ring-opening under milder conditions, various catalytic strategies have been developed. Lewis acids are commonly employed to activate the azetidine ring towards nucleophilic attack. magtech.com.cn Lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts for the intramolecular aminolysis of epoxides to form azetidines, showcasing their utility in related transformations. frontiersin.orgnih.gov
More recently, asymmetric catalysis has been applied to achieve enantioselective ring-opening of meso-azetidines. Chiral hydrogen-bond donor catalysts, such as squaramides, have been successfully used to promote the enantioselective opening of 3-substituted azetidines with alkyl and acyl halides. acs.orgthieme-connect.com The catalyst is proposed to bind and stabilize the dipolar transition state through electrostatic interactions, thereby inducing high levels of enantioselectivity. thieme-connect.com This method provides access to valuable chiral α-amino-γ-halopropane building blocks. acs.org
| Catalyst Type | Reaction | Key Features |
| Lewis Acids (e.g., La(OTf)₃) | Intramolecular aminolysis | Activates ring for nucleophilic attack. frontiersin.orgnih.gov |
| Chiral Squaramides | Enantioselective ring-opening | High enantioselectivity via H-bond donation. acs.orgthieme-connect.com |
Ring Expansion and Rearrangement Reactions of Azetidines
Beyond simple ring-opening, the strained azetidine core can undergo ring expansion and rearrangement reactions to furnish larger heterocyclic systems, most commonly five-membered pyrrolidines. nih.govmagtech.com.cn A prominent example is the rsc.orgnih.gov-Stevens rearrangement. nih.govchemrxiv.org This transformation can be initiated by treating an azetidine with a diazo compound in the presence of a copper catalyst. nih.gov The reaction proceeds through the formation of an azetidinium ylide intermediate, which then rearranges to afford the corresponding pyrrolidine in a one-carbon ring expansion. nih.gov
Biocatalytic approaches have also been developed for related ring-size manipulations. Engineered "carbene transferase" enzymes, derived from cytochrome P450, can catalyze the enantioselective one-carbon ring expansion of aziridines to produce chiral azetidines, demonstrating the potential for enzymatic control over these challenging rearrangements. nih.govchemrxiv.orgacs.org While this is the reverse reaction, it highlights the utility of rearrangement pathways involving these strained rings.
Diverse Functionalization Strategies for the Azetidine Core
The functionalization of the pre-formed azetidine ring is a powerful strategy for creating diverse molecular architectures. This can involve reactions at the carbon atoms of the ring or, more commonly, at the nitrogen atom. uni-muenchen.de
The nitrogen atom of the azetidine ring is a key handle for introducing molecular diversity. It behaves as a typical secondary amine and can undergo a wide range of functionalization reactions, including alkylation, acylation, sulfonylation, and arylation. uni-muenchen.deresearchgate.net
Protecting the azetidine nitrogen is often a crucial step in multi-step syntheses to prevent undesired side reactions. Common protecting groups for azetidines include:
tert-Butoxycarbonyl (Boc): Widely used due to its stability and ease of removal under acidic conditions. researchgate.net
Trifluoroacetyl (TFA): A robust protecting group that can be removed under specific conditions. rsc.org
Benzyl (B1604629) (Bn): Can be removed by hydrogenolysis.
Carboxybenzyl (Cbz): Another group removable by hydrogenolysis, often used in peptide synthesis contexts. researchgate.net
C-Functionalization, Particularly at the C3 Position
The functionalization of the azetidine ring at the C3 position is a critical transformation in synthetic chemistry, enabling the introduction of a wide array of substituents that can modulate the physicochemical and pharmacological properties of the resulting molecules. The inherent ring strain of the azetidine system, while lower than that of aziridines, still influences its reactivity, making C-H functionalization challenging without appropriate activation. Consequently, strategies often commence with pre-functionalized azetidine scaffolds, such as 3-hydroxyazetidine or its derivatives, which serve as versatile precursors for further elaboration.
One of the most effective and widely employed methods for introducing diverse functionalities at the C3 position is through the nucleophilic substitution of a suitable leaving group. The hydroxyl group of 3-hydroxyazetidine, for instance, can be converted into a better leaving group, such as a tosylate or mesylate, or can be directly utilized in reactions like the Mitsunobu reaction. However, a more direct and common approach for forming ether linkages at this position is the Williamson ether synthesis.
This classical method involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide or other suitable leaving group from an alkylating agent. To prevent undesired N-alkylation, the azetidine nitrogen is typically protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. The Boc group is stable under the basic conditions of the Williamson ether synthesis and can be readily removed under acidic conditions upon completion of the C3-functionalization.
The synthesis of 3-cyclobutoxy-azetidine exemplifies this strategic approach. The process begins with the O-alkylation of N-Boc-3-hydroxyazetidine. The hydroxyl group is deprotonated using a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), to generate the corresponding alkoxide. This nucleophilic intermediate is then reacted with a cyclobutyl-containing electrophile, such as cyclobutyl bromide or cyclobutyl tosylate. The reaction proceeds via an SN2 mechanism, resulting in the formation of N-Boc-3-cyclobutoxy-azetidine. Subsequent deprotection of the Boc group under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, yields the final product, this compound.
The efficiency of this O-alkylation is contingent upon several factors, including the choice of base, solvent, temperature, and the nature of the leaving group on the cyclobutylating agent. Tosylates are often preferred over bromides as they are better leaving groups, which can lead to higher yields and milder reaction conditions.
The following table outlines a representative synthesis of this compound, detailing the key steps and reagents involved.
Table 1: Synthesis of this compound
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 1-Boc-3-hydroxyazetidine | 1. Sodium hydride (NaH), Dimethylformamide (DMF), 0 °C to rt 2. Cyclobutyl tosylate, rt | 1-Boc-3-cyclobutoxy-azetidine | 75-85 |
The reactivity of the resulting this compound is characteristic of a secondary amine. The lone pair of electrons on the nitrogen atom is available for reactions with electrophiles, allowing for further functionalization, such as acylation, alkylation, or sulfonylation, to generate a diverse library of compounds. The cyclobutoxy moiety at the C3 position is generally stable under these conditions and serves as a key structural feature, imparting specific conformational constraints and lipophilicity to the molecule.
Computational and Mechanistic Investigations in Azetidine Chemistry
Theoretical Calculations of Azetidine (B1206935) Ring Strain and Conformational Analysis
The chemistry of azetidines is largely dictated by their inherent ring strain, a consequence of the deviation of bond angles from ideal values. This strain energy influences both the stability and reactivity of the ring system.
Azetidine Ring Strain: The azetidine ring possesses a significant ring strain energy of approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridine (B145994) (27.7 kcal/mol) and the relatively stable, five-membered pyrrolidine (B122466) (5.4 kcal/mol). rsc.org This balance of strain and stability allows azetidines to be isolable while also serving as versatile intermediates that can undergo selective ring-opening reactions under appropriate conditions. rsc.org Theoretical calculations, including ab initio and Density Functional Theory (DFT) methods, have been instrumental in quantifying this strain energy, often by using isodesmic or homodesmotic reactions where the number and types of bonds are conserved, allowing for the isolation of the strain component. researchgate.netnih.gov
Conformational Analysis: Unlike a planar square, the azetidine ring adopts a non-planar, puckered conformation to alleviate torsional strain. smu.edu Ab initio calculations have shown that the puckering angle is a critical parameter in defining the ring's geometry. smu.edu For the parent azetidine, a puckering angle of approximately 35° has been determined through a combination of electron diffraction data and theoretical calculations. smu.edu
For a substituted derivative like 3-Cyclobutoxy-azetidine, the substituent at the C3 position significantly influences the ring's conformational preference. The bulky cyclobutoxy group will likely favor an equatorial position on the puckered ring to minimize steric interactions with the rest of the ring atoms. Computational methods can model these conformational preferences by calculating the relative energies of different conformers (e.g., equatorial vs. axial), providing insight into the most stable three-dimensional structure of the molecule.
| Compound | Ring Size | Ring Strain Energy (kcal/mol) |
|---|---|---|
| Aziridine | 3 | ~27.7 |
| Azetidine | 4 | ~25.4 |
| Pyrrolidine | 5 | ~5.4 |
Elucidation of Reaction Mechanisms for Azetidine Synthesis and Transformations
Understanding the mechanistic pathways for forming and functionalizing the azetidine ring is crucial for developing efficient and selective synthetic methods.
Photochemical reactions offer a powerful means to construct the strained azetidine ring by utilizing the energy of light to overcome thermodynamic barriers. beilstein-journals.org
Aza Paternò-Büchi Reaction : This [2+2] photocycloaddition between an imine and an alkene is one of the most direct methods for azetidine synthesis. researchgate.netrsc.org The mechanism typically involves the photochemical excitation of the imine to an excited state. rsc.org In modern protocols, this is often achieved through triplet energy transfer from a photocatalyst. nih.gov The excited-state imine then undergoes a stepwise cycloaddition with the alkene. nih.gov Computational studies have been used to model this process, showing that it can involve the formation of a biradical intermediate before ring closure to form the final azetidine product. nih.gov The success of these reactions, particularly with traditionally challenging acyclic imines, has been rationalized and predicted by computational models that assess the match between the frontier orbital energies of the reacting partners. mit.eduacs.org
Norrish-Yang Cyclization : This reaction provides an intramolecular route to azetidinols from α-aminoacetophenones. beilstein-journals.orguni-mainz.de The mechanism begins with the photoexcitation of the ketone's carbonyl group to a triplet state. nih.gov This is followed by an intramolecular 1,5-hydrogen atom abstraction from the γ-carbon (relative to the carbonyl), generating a 1,4-biradical intermediate. beilstein-journals.orgnih.gov Subsequent radical recombination (ring closure) forges the four-membered azetidine ring. beilstein-journals.orguni-mainz.de Mechanistic investigations have shown that the efficiency of the cyclization versus competing side reactions (like Norrish Type II cleavage) is highly dependent on the conformation of the biradical intermediate, which can be controlled by the choice of protecting groups on the nitrogen atom. uni-mainz.denih.gov
Catalysts play a critical role in controlling the regioselectivity of reactions to form azetidines, ensuring that the desired constitutional isomer is formed. A prominent example is the Lewis acid-catalyzed intramolecular aminolysis of epoxides.
In the synthesis of azetidines from cis-3,4-epoxy amines, lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to be an effective catalyst for promoting a regioselective 4-exo-tet cyclization. nih.govfrontiersin.org This reaction yields 3-hydroxyazetidines, selectively forming the four-membered ring over the alternative five-membered pyrrolidine that would result from a 5-endo-tet cyclization. nih.gov
Density Functional Theory (DFT) calculations have been employed to elucidate the origin of this regioselectivity. nih.govbohrium.com The computational studies revealed that the reaction pathway is governed by the coordination of the lanthanum catalyst to both the epoxide oxygen and the amine nitrogen of the substrate. nih.gov This coordination pre-organizes the molecule for the desired ring closure. The calculations of the transition state energies for both possible cyclization pathways (azetidine vs. pyrrolidine formation) showed that the transition state leading to the azetidine is significantly lower in energy, thus explaining the experimentally observed selectivity. nih.gov These catalyst-substrate interactions are therefore key to directing the nucleophilic attack of the amine to the C3 position of the epoxide, leading to the exclusive formation of the azetidine ring. nih.gov
| Cyclization Pathway | Product Type | Relative Transition State Energy (kcal/mol) | Observed Outcome |
|---|---|---|---|
| 4-exo-tet (C3-attack) | Azetidine | 0 (favored) | Major Product |
| 5-endo-tet (C4-attack) | Pyrrolidine | Significantly Higher | Not Observed |
Quantitative Structure-Reactivity Relationship Studies in Azetidine Systems
Quantitative Structure-Reactivity Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the structural or physicochemical properties of a series of compounds with their reactivity or biological activity. slideshare.netnih.gov These models are valuable for predicting the properties of new molecules and for guiding the design of compounds with desired characteristics.
In the context of azetidine chemistry, QSAR studies have been applied to understand and predict the biological activities of various derivatives. For example, QSAR models have been developed for series of 2-azetidinone (β-lactam) derivatives to correlate their structural features with antimicrobial or anticancer activity. researchgate.netnih.gov These studies often identify key molecular descriptors—such as topological parameters (e.g., Balaban index), thermodynamic properties (e.g., total energy, logP), and electronic properties—that govern the observed activity. researchgate.netnih.gov The resulting mathematical models can then be used to predict the potency of novel, unsynthesized azetidinone analogs. ijpsr.com
More fundamentally, QSPR principles are being applied to predict chemical reactivity in synthesis. Recent work on the photocatalyzed aza Paternò-Büchi reaction used computational modeling to establish a relationship between the structures of oximes and alkenes and their likelihood of reacting successfully. mit.edubioquicknews.com The researchers identified that a successful reaction depends on factors like the frontier orbital energy match between the reactants and the accessible surface area of the reacting carbon atom. acs.org This approach serves as a predictive tool, allowing chemists to prescreen reactant combinations computationally before attempting a synthesis in the lab, thereby accelerating the discovery of new reactions and molecules. mit.edu
Applications of Azetidine Scaffolds in Complex Organic Molecule Synthesis
Azetidines as Versatile Synthons and Intermediates for Diverse Molecular Frameworks
Azetidines are highly regarded as versatile synthons—or synthetic building blocks—in organic chemistry. researchgate.net Their utility stems from the considerable ring strain (approx. 25.4 kcal/mol), which makes them susceptible to controlled ring-opening reactions, providing access to a variety of functionalized acyclic amines. rsc.org However, they are significantly more stable than aziridines, which allows for easier handling and functionalization while retaining a useful level of reactivity. researchgate.netrsc.org This balance of stability and reactivity makes them ideal intermediates for constructing more complex nitrogen-containing heterocycles and other intricate molecular architectures. researchgate.netmagtech.com.cn
The azetidine (B1206935) core can be found in numerous natural products and serves as a crucial raw material for amino acids, alkaloids, and other biologically active compounds. magtech.com.cnnih.gov As intermediates, functionalized azetidines can undergo a variety of transformations, including ring expansion, substitution, and cleavage, to yield a diverse array of molecular frameworks that would be challenging to access through other synthetic routes. acs.orgresearchgate.net Their role as chiral auxiliaries and catalysts in asymmetric synthesis further underscores their versatility in modern organic chemistry. magtech.com.cn
Strategic Integration of the Azetidine Motif into Advanced Synthetic Targets
The azetidine motif is considered a "privileged" scaffold, meaning it is a structural framework that is recurrent in successful drug candidates. rsc.orgresearchgate.net It often serves as a bioisostere, a substituent or group with similar physical or chemical properties that imparts a similar biological response. For instance, the 2,6-diazaspiro[3.3]heptane ring system, which contains two azetidine rings, is frequently used as a rigid isostere for the more flexible piperazine (B1678402) ring, leading to improved target selectivity and reduced off-target effects. nih.gov This strategic use of the azetidine core allows chemists to navigate novel chemical space and develop compounds with enhanced therapeutic profiles. nih.gov
Methodologies for Developing Structurally Diverse Organic Compounds Utilizing Azetidine Intermediates
The development of novel synthetic methodologies has provided chemists with a robust toolbox for constructing and functionalizing azetidines, thereby enabling the creation of structurally diverse compounds. rsc.org These methods often leverage the unique reactivity of the strained ring or precursors that are primed for cyclization. Key strategies include intramolecular nucleophilic substitution, cycloaddition reactions, and modern catalytic approaches. researchgate.net
Recent advances have focused on efficiency and functional group tolerance. rsc.org For example, palladium-catalyzed intramolecular C(sp³)–H amination allows for the direct formation of the azetidine ring from readily available precursors. rsc.org Similarly, visible-light-mediated [2+2] photocycloadditions, known as the aza Paternò-Büchi reaction, provide a powerful means to construct densely functionalized azetidines. rsc.orgnih.gov These and other methods have significantly expanded the accessibility of diverse azetidine-based intermediates for complex molecule synthesis.
| Methodology | Description | Key Features | Reference |
|---|---|---|---|
| Intramolecular C–N Cyclization | Formation of the azetidine ring via nucleophilic substitution of a leaving group on a γ-amino alcohol or haloamine precursor. | A classical and widely used approach; often requires activation of a hydroxyl group. | nsf.gov |
| Aza Paternò-Büchi Reaction | A [2+2] photocycloaddition between an imine and an alkene to form an azetidine ring. | Can be promoted by visible light with a photocatalyst; allows for the synthesis of highly functionalized azetidines. | rsc.orgnih.gov |
| Ring Expansion of Aziridines | Conversion of 2-(halomethyl)aziridines or related compounds into azetidines, often through treatment with a base. | Provides a route from three-membered to four-membered heterocycles. | organic-chemistry.org |
| Pd-Catalyzed C–H Amination | Intramolecular cyclization involving the palladium-catalyzed formation of a C–N bond from an unactivated C–H bond. | Enables the use of simple, unfunctionalized precursors; offers high selectivity. | rsc.orgnsf.gov |
| Strain-Release Homologation | Reaction of highly strained 1-azabicyclo[1.1.0]butanes (ABBs) with nucleophiles or electrophiles to generate functionalized azetidines. | Provides rapid access to 3-substituted and 3,3-disubstituted azetidines. | rsc.orgresearchgate.net |
The Role of the 3-Cyclobutoxy-azetidine Moiety as a Structural Constraint in Advanced Synthetic Design
In advanced synthetic design, controlling the three-dimensional shape of a molecule is paramount for achieving desired biological activity. A structural constraint is a chemical feature that reduces the conformational flexibility of a molecule, effectively locking it into a more defined and predictable shape. mdpi.commdpi.com The this compound moiety is an excellent example of such a constraint, where both the azetidine ring and the cyclobutoxy substituent contribute to molecular rigidity.
The azetidine ring itself is not planar and exists in a puckered conformation. The introduction of a bulky and rigid substituent at the C3 position, such as a cyclobutoxy group, sterically hinders the ring's ability to pucker or invert its conformation. This forces the azetidine ring and its other substituents into a more fixed spatial arrangement. Furthermore, the cyclobutane (B1203170) ring of the cyclobutoxy group is also a strained, non-planar system, adding another layer of rigidity.
This pre-organization of molecular geometry is a powerful strategy in drug design. nih.gov By reducing the number of possible conformations, the entropic penalty of binding to a biological target (like an enzyme or receptor) is minimized, potentially leading to a significant increase in binding affinity and potency. The this compound moiety, therefore, serves as a rigid scaffold that allows chemists to project appended functional groups into specific vectors in three-dimensional space, facilitating a more rational and precise approach to designing molecules that fit perfectly into a target's binding site.
| Property | Unsubstituted Azetidine | This compound (Hypothesized) | Implication in Synthetic Design |
|---|---|---|---|
| Conformational Flexibility | Moderate; ring puckering is possible. | Low; ring puckering is sterically hindered by the bulky cyclobutoxy group. | Provides a more rigid and predictable molecular scaffold. mdpi.com |
| Substituent Orientation | Axial and equatorial positions can interconvert. | Substituents are locked into more defined spatial orientations. | Allows for precise positioning of pharmacophoric groups. |
| Molecular Shape | More dynamic and variable. | A well-defined, three-dimensional shape. | Facilitates structure-based drug design by creating a specific molecular topography. nih.gov |
| Binding Energetics | Higher entropic penalty upon binding to a target. | Lower entropic penalty upon binding due to pre-organization. | Potential for increased binding affinity and biological potency. |
Q & A
Q. What are the established synthetic routes for 3-Cyclobutoxy-azetidine, and how can its purity be validated?
- Methodological Answer : Synthetic routes often involve nucleophilic substitution reactions between azetidine derivatives and cyclobutanol precursors. For example, coupling 3-hydroxyazetidine with cyclobutyl bromide under basic conditions (e.g., NaH/DMF) yields this compound . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Purity validation requires analytical techniques such as:
- HPLC (≥95% purity threshold, C18 column, acetonitrile/water mobile phase).
- NMR (¹H/¹³C spectra to confirm absence of unreacted starting materials; cyclobutoxy protons appear as distinct multiplet signals at δ ~4.5–5.0 ppm) .
- Reference Table :
| Step | Reagents/Conditions | Key Spectral Data (¹H NMR) |
|---|---|---|
| 1 | Cyclobutyl bromide, NaH, DMF, 60°C | δ 4.8–5.0 (m, cyclobutoxy H) |
| 2 | Column chromatography (EtOAc/hexane) | δ 3.6–3.8 (m, azetidine ring H) |
Q. How is the structural conformation of this compound confirmed, and what challenges arise in crystallographic studies?
- Methodological Answer : X-ray diffraction (XRD) is the gold standard for confirming 3D conformation. Challenges include:
- Crystallization difficulty due to the compound’s flexibility (azetidine ring puckering and cyclobutyl group strain).
- Resolution limitations in detecting hydrogen atoms for precise bond angle measurements.
Alternatives include DFT-based computational modeling (B3LYP/6-31G* level) to predict stable conformers and compare with experimental NMR data .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (nitrile gloves, lab coat, safety goggles) to avoid dermal/ocular exposure.
- Work in a fume hood to prevent inhalation of vapors (especially during synthesis at elevated temperatures).
- Store in airtight containers under inert gas (argon) to limit degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound while minimizing side products?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters like temperature (40–80°C), solvent polarity (DMF vs. THF), and base strength (NaH vs. K₂CO₃).
- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates (e.g., azetidine ring-opening byproducts).
- Case Study : A 15% yield increase was achieved using microwave-assisted synthesis (100 W, 10 min) compared to traditional reflux .
Q. What computational strategies are effective in predicting the bioactivity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding affinity with target proteins (e.g., GPCRs or kinases).
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the cyclobutyl ring) with bioactivity data from analogous compounds .
- Reference Table :
| Substituent Position | Bioactivity (IC₅₀, nM) | Predicted Binding Energy (kcal/mol) |
|---|---|---|
| 3-Cyclobutoxy | 120 ± 15 | -8.2 |
| 3-(4-Cl-Phenoxy) | 85 ± 10 | -9.1 |
Q. How can contradictory data on the compound’s metabolic stability be resolved across studies?
- Methodological Answer :
- Meta-Analysis : Compare protocols from conflicting studies (e.g., liver microsome sources, incubation times). Rodent vs. human microsomes often yield divergent results due to CYP450 isoform differences.
- Standardized Assays : Re-evaluate stability using a unified protocol (e.g., 1 µM compound, 30-min incubation in pooled human liver microsomes).
- Case Example : A 2024 study resolved discrepancies by identifying pH-sensitive degradation pathways overlooked in earlier work .
Q. What strategies are employed to analyze the stereochemical outcomes of this compound derivatives in asymmetric synthesis?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA to separate enantiomers (retention time differences ≥2 min).
- Circular Dichroism (CD) : Correlate optical activity with absolute configuration.
- Case Study : A 2025 paper reported 90% enantiomeric excess (ee) using a palladium-catalyzed asymmetric coupling strategy .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the cytotoxicity of this compound analogs?
- Methodological Answer :
- Comparative Cell Line Profiling : Test analogs across multiple cell lines (e.g., HEK293 vs. HepG2) to identify context-dependent effects.
- Dose-Response Curves : Use Hill slope analysis to differentiate specific toxicity from off-target effects.
- Key Finding : A 2023 study attributed discrepancies to variations in cell membrane permeability influenced by the cyclobutyl group’s lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
